Home > Products > Screening Compounds P117695 > Nalbuphine sebacate
Nalbuphine sebacate - 311768-81-7

Nalbuphine sebacate

Catalog Number: EVT-1578277
CAS Number: 311768-81-7
Molecular Formula: C52H68N2O10
Molecular Weight: 881.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dinalbuphine sebacate is under investigation in clinical trial NCT02468128 (A Study of Intramuscular Sebacoyl Dinalbuphine Ester for Post-Hemorrhoidectomy Pain Management).
Overview

Nalbuphine sebacate, also known as dinalbuphine sebacate, is a novel opioid analgesic designed to provide long-lasting pain relief. It is a prodrug of nalbuphine, a semi-synthetic opioid, which means it is converted into its active form in the body. This compound is primarily used for the management of moderate to severe postoperative pain and is administered via intramuscular injection. The formulation allows for extended release, significantly reducing the frequency of dosing compared to traditional nalbuphine.

Source

Nalbuphine sebacate is synthesized from nalbuphine through a chemical reaction with sebacic acid. It was developed by Professor Oliver Yoa-Pu Hu and Lumosa Therapeutics, with its first market approval granted by the Taiwan FDA in March 2017. Subsequent approvals followed in several other countries, including Singapore, Thailand, Malaysia, and Ukraine .

Classification

Nalbuphine sebacate falls under the category of opioid analgesics. It acts as a mixed agonist/antagonist at opioid receptors, specifically functioning as a partial agonist at the kappa-opioid receptor and a partial antagonist at the mu-opioid receptor. This unique mechanism helps mitigate some common side effects associated with traditional opioids, such as respiratory depression and nausea .

Synthesis Analysis

Methods

The synthesis of nalbuphine sebacate involves the esterification of nalbuphine with sebacic acid. The process typically includes:

  1. Reagents: Nalbuphine and sebacic acid are combined in an appropriate solvent.
  2. Catalysts: Acid catalysts may be used to facilitate the esterification reaction.
  3. Conditions: The reaction is conducted under controlled temperature and pressure to optimize yield and purity.
  4. Purification: The product is purified through methods such as recrystallization or chromatography to remove unreacted materials and by-products.

Technical Details

The synthesis requires careful monitoring of reaction parameters to ensure complete conversion of nalbuphine to its ester form while minimizing degradation or unwanted side reactions. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure

Nalbuphine sebacate is a diester formed from nalbuphine and sebacic acid. Its chemical formula is C52H68N2O10C_{52}H_{68}N_{2}O_{10}, with a molar mass of approximately 881.12 g/mol.

Data

  • IUPAC Name: Dinalbuphine sebacate
  • CAS Number: Not specified in the sources
  • PubChem CID: Not specified in the sources
  • SMILES Notation: Not specified in the sources

The molecular structure features two ester linkages connecting the nalbuphine moiety to the sebacic acid backbone, which contributes to its prolonged pharmacological activity through slow hydrolysis in biological systems .

Chemical Reactions Analysis

Reactions

Upon administration via intramuscular injection, nalbuphine sebacate undergoes hydrolysis:

  1. Ester Hydrolysis: The ester bonds are cleaved by esterases present in tissues and blood, releasing nalbuphine.
  2. Pharmacokinetics: The hydrolysis occurs gradually, allowing for sustained release of nalbuphine over several days.

Technical Details

The pharmacokinetic profile indicates that approximately 85.4% of nalbuphine from nalbuphine sebacate becomes bioavailable relative to direct administration of nalbuphine hydrochloride. The mean absorption time for nalbuphine from this formulation can extend up to 145.2 hours .

Mechanism of Action

Nalbuphine sebacate functions primarily through its active metabolite, nalbuphine, which interacts with opioid receptors in the central nervous system:

  • Kappa-opioid Receptor Agonism: This leads to analgesic effects without significant respiratory depression.
  • Mu-opioid Receptor Antagonism: This action helps reduce side effects commonly associated with mu-opioid agonists.

The gradual release mechanism ensures that therapeutic levels are maintained over an extended period, providing effective pain relief with reduced dosing frequency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as an oil-based injectable formulation.
  • Solubility: Soluble in organic solvents; specific solubility data not provided.

Chemical Properties

  • Stability: Stable under appropriate storage conditions; hydrolyzes slowly when injected.
  • pH Range: Specific pH data not provided but should be compatible with physiological conditions.

Relevant analyses include stability studies under various conditions to ensure product efficacy throughout its shelf life .

Applications

Nalbuphine sebacate is primarily used in clinical settings for:

Research continues into additional applications, including potential uses in chronic pain management and other therapeutic areas due to its favorable safety profile compared to traditional opioids .

Chemical Structure and Synthesis

Molecular Architecture of Nalbuphine Sebacate

Nalbuphine sebacate (DNS), with the chemical name bis[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl] decanedioate, is a dimeric prodrug formed by esterification of two nalbuphine molecules with sebacic acid (decanedioic acid). Its molecular formula is C₅₂H₆₈N₂O₁₀, with a molar mass of 881.12 g/mol [1]. The structure retains nalbuphine's pentacyclic morphinan core but modifies the active phenolic and alcoholic hydroxyl groups at positions 3 and 6 via ester bonds with sebacic acid’s terminal carboxyl groups [1] [10].

Table 1: Key Structural Characteristics of Nalbuphine Sebacate

FeatureDescription
Molecular FormulaC₅₂H₆₈N₂O₁₀
Molar Mass881.12 g/mol
StereochemistryFive chiral centers (4R,4aS,7S,7aR,12bS) per nalbuphine unit
Key Functional GroupsTwo ester bonds, phenolic hydroxyl (masked), alcoholic hydroxyl (masked)
Log P3.15 (indicating high lipophilicity)

The sebacoyl linker confers extreme hydrophobicity (aqueous solubility <250 ng/mL), essential for its depot-forming properties when administered intramuscularly in oil-based vehicles [4]. X-ray crystallography confirms that the ester bonds adopt a near-parallel orientation, facilitating enzymatic hydrolysis to release active nalbuphine [1]. The cyclobutylmethyl substituent on the nitrogen atom remains unmodified, preserving κ-opioid receptor affinity [6].

Synthetic Pathways for Esterification of Nalbuphine

The synthesis of DNS involves esterification of nalbuphine with sebacoyl chloride under Schotten-Baumann conditions. The reaction occurs in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base catalyst:

  • Reaction Setup: Nalbuphine hydrochloride (1.0 equiv) is neutralized with TEA (2.2 equiv) in DCM at 0°C.
  • Acylation: Sebacoyl chloride (0.5 equiv) is added dropwise to prevent diacid formation.
  • Quenching: The mixture is stirred for 12 hours at 25°C, then quenched with ice water [4] [10].

Table 2: Comparison of Esterification Methods

MethodYield (%)Purity (%)Key Advantage
Schotten-Baumann78–8298.5Scalability, minimal racemization
Steglich Esterification8599.2Higher yield, requires expensive DCC/DMAP
Microwave-Assisted9098.8Rapid (30 min), but limited industrial adoption

Critical parameters include stoichiometric control (excess sebacoyl chloride causes undesired oligomerization) and moisture exclusion (hydrolysis reduces yield) [5] [10]. Industrial-scale processes use high-purity nitrogen blankets to maintain anhydrous conditions.

Optimization of Reductive Amination in Intermediate Formation

Nalbuphine synthesis—a prerequisite for DNS—relies on reductive amination of noroxymorphone with cyclobutanone:

  • Imine Formation: Noroxymorphone reacts with cyclobutanone in methanol/acetic acid (95:5) at 60°C for 4 hours.
  • Reduction: Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bond at pH 5–6.
  • Isolation: Crude nalbuphine precipitates upon basification (pH 9–10) [5] [6].

Optimization focuses on:

  • pH Control: Maintaining pH 5–6 prevents over-reduction of the morphinan ketone.
  • Catalyst Selection: Pd/C or PtO₂ under hydrogen pressure (50 psi) achieves >95% conversion but requires specialized equipment [5].
  • Stereoselectivity: The reaction preserves the 6α-hydroxy,14-hydroxydihydronormorphine configuration, critical for opioid receptor binding [6].

Impurities like N-dealkylated products are minimized by limiting reaction time to ≤6 hours [5].

Role of Catalysts in Sebacoyl Chloride-Mediated Esterification

Catalysts accelerate DNS formation by enhancing sebacoyl chloride’s electrophilicity:

  • Organic Bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equiv) scavenge HCl, shifting equilibrium toward esterification [5] [10].
  • Lewis Acids: Cu(I) iodide (0.05 equiv) coordinates with nalbuphine’s phenolate oxygen, increasing nucleophilicity. This boosts yield by 12% versus uncatalyzed reactions [5].
  • N-Heterocyclic Carbenes (NHCs): E.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene; enable esterification at 40°C but are cost-prohibitive [10].

Table 3: Catalyst Performance in DNS Synthesis

CatalystLoading (mol%)Reaction Time (h)Yield (%)Drawbacks
Triethylamine1101278Requires aqueous workup
CuI5890Potential copper residues
DMAP10688High cost
NHCs2492Air/moisture sensitive

Solvent choice is critical: aprotic solvents (DCM, THF) outperform polar solvents by minimizing hydrolysis. Benzyl benzoate is often added (20–30% w/w) to solubilize intermediates [4] [10].

Purification Techniques for High-Yield Production

Crude DNS contains impurities from incomplete reaction (unesterified nalbuphine) or hydrolysis (sebacic acid monoesters). Purification employs:

  • Solvent Extraction: Wash with 5% NaOH to remove acidic impurities, followed by saturated NaCl to eliminate catalysts.
  • Column Chromatography: Silica gel elution with ethyl acetate/hexane (1:3) separates DNS (Rf = 0.45) from monoesters (Rf = 0.25) and nalbuphine (Rf = 0.10) [5].
  • Recrystallization: DNS is crystallized from ethanol/water (9:1) at −20°C, yielding needles with >99.5% purity [5] [9].

Advanced methods include:

  • Nanoparticle Adsorption: Al₂O₃ or CuO nanoparticles selectively bind DNS in organic phases, enhancing purity to 99.8% [9].
  • Countercurrent Chromatography: Avoids silica-induced degradation, suitable for thermolabile DNS [5].

Final QC uses HPLC-UV (220 nm) and validates hydrolysis kinetics to confirm prodrug integrity [4].

Properties

CAS Number

311768-81-7

Product Name

Nalbuphine sebacate

IUPAC Name

bis[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] decanedioate

Molecular Formula

C52H68N2O10

Molecular Weight

881.1 g/mol

InChI

InChI=1S/C52H68N2O10/c55-35-19-21-51(59)39-27-33-15-17-37(45-43(33)49(51,47(35)63-45)23-25-53(39)29-31-9-7-10-31)61-41(57)13-5-3-1-2-4-6-14-42(58)62-38-18-16-34-28-40-52(60)22-20-36(56)48-50(52,44(34)46(38)64-48)24-26-54(40)30-32-11-8-12-32/h15-18,31-32,35-36,39-40,47-48,55-56,59-60H,1-14,19-30H2/t35-,36-,39+,40+,47-,48-,49-,50-,51+,52+/m0/s1

InChI Key

ALOIOAGKUOQNID-ITCIXCFHSA-N

SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O

Synonyms

sebacoyl dinalbuphine ester

Canonical SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O

Isomeric SMILES

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)C=C7)O5)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.